

L-Threonine-¹³C: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *L-Threonine-13C*

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In the intricate world of molecular biology and drug development, the ability to trace and quantify metabolic pathways and protein dynamics is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this quest, and among them, L-Threonine-¹³C stands out for its versatility and profound impact on our understanding of cellular processes. This guide provides an in-depth exploration of the chemical structure, properties, and applications of L-Threonine-¹³C, designed to empower researchers, scientists, and drug development professionals in their pursuit of scientific discovery.

The Significance of ¹³C Labeling in L-Threonine

L-Threonine is an essential amino acid, playing a critical role in protein synthesis, glycine metabolism, and the production of other vital metabolites.[1][2] The strategic replacement of the naturally abundant ¹²C isotope with the heavier, non-radioactive ¹³C isotope provides a powerful analytical handle.[3][4] This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart, ensuring its natural participation in biochemical pathways.[3] However, the increased mass of L-Threonine-¹³C allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This ability to "follow the carbon" has revolutionized the fields of metabolic flux analysis and structural biology.

Chemical Structure and Stereochemistry

The canonical structure of L-Threonine features two chiral centers, at the α -carbon (C α) and the β -carbon (C β). The naturally occurring and biologically active form is the (2S, 3R)

stereoisomer.[5] The IUPAC name for L-Threonine- ^{13}C depends on the position of the ^{13}C label. For instance, L-Threonine-1- ^{13}C is named (2S,3R)-2-amino-3-hydroxy[1- ^{13}C]butanoic acid.[5]

Isotopic labeling of L-Threonine can be achieved at single or multiple carbon positions, offering tailored tools for specific research questions. Common isotopologues include:

- L-Threonine-1- ^{13}C : Labeled at the carboxyl carbon.
- L-Threonine-4- ^{13}C : Labeled at the methyl carbon.[1]
- L-Threonine- $^{13}\text{C}_4$: Uniformly labeled with ^{13}C at all four carbon positions.[6]
- L-Threonine- $^{13}\text{C}_4$, ^{15}N : Uniformly labeled with ^{13}C and also with ^{15}N at the amino group, providing a dual tracer.[7]

The precise location of the ^{13}C label is crucial for downstream analysis. For example, in metabolic studies, the fragmentation patterns in mass spectrometry will differ depending on which carbons are labeled, providing detailed insights into specific bond-breaking and bond-forming events.

Caption: Chemical structure of uniformly labeled L-Threonine- $^{13}\text{C}_4$.

Physicochemical and Analytical Properties

The introduction of ^{13}C isotopes results in a predictable increase in the molecular weight of L-Threonine, which is the cornerstone of its analytical detection. The table below summarizes key properties for various L-Threonine isotopologues.

Property	L-Threonine (Unlabeled)	L-Threonine-1- ¹³ C	L-Threonine- ¹³ C ₄	L-Threonine- ¹³ C ₄ , ¹⁵ N
Molecular Formula	C ₄ H ₉ NO ₃	C ₃ ¹³ CH ₉ NO ₃	¹³ C ₄ H ₉ NO ₃	¹³ C ₄ H ₉ ¹⁵ NO ₃
Molecular Weight	119.12 g/mol [8]	120.11 g/mol [5] [9]	123.09 g/mol [10]	124.08 g/mol [7]
CAS Number	72-19-5[6]	81202-08-6[5][9]	55443-53-3[6] [10]	202468-39-1[7]
Melting Point	256 °C (dec.)[8]	256 °C (dec.)[9]	N/A	256 °C (dec.)
Solubility in Water	97 g/L at 25 °C[8]	Soluble[6]	Soluble[6]	Soluble[6]
Isotopic Purity	N/A	≥99 atom % ¹³ C[9]	≥97-99 atom % ¹³ C[10]	≥98 atom % ¹³ C, ≥98 atom % ¹⁵ N

Analytical Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C has a nuclear spin of ½, making it NMR-active.[3] NMR spectroscopy of ¹³C-labeled compounds provides a wealth of information about the carbon backbone structure and dynamics of molecules.[3] In the context of L-Threonine-¹³C, ¹³C NMR can confirm the position and extent of isotopic labeling.[11] For proteins that have incorporated L-Threonine-¹³C, techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can provide residue-specific information, even in large and complex systems.[3][12]

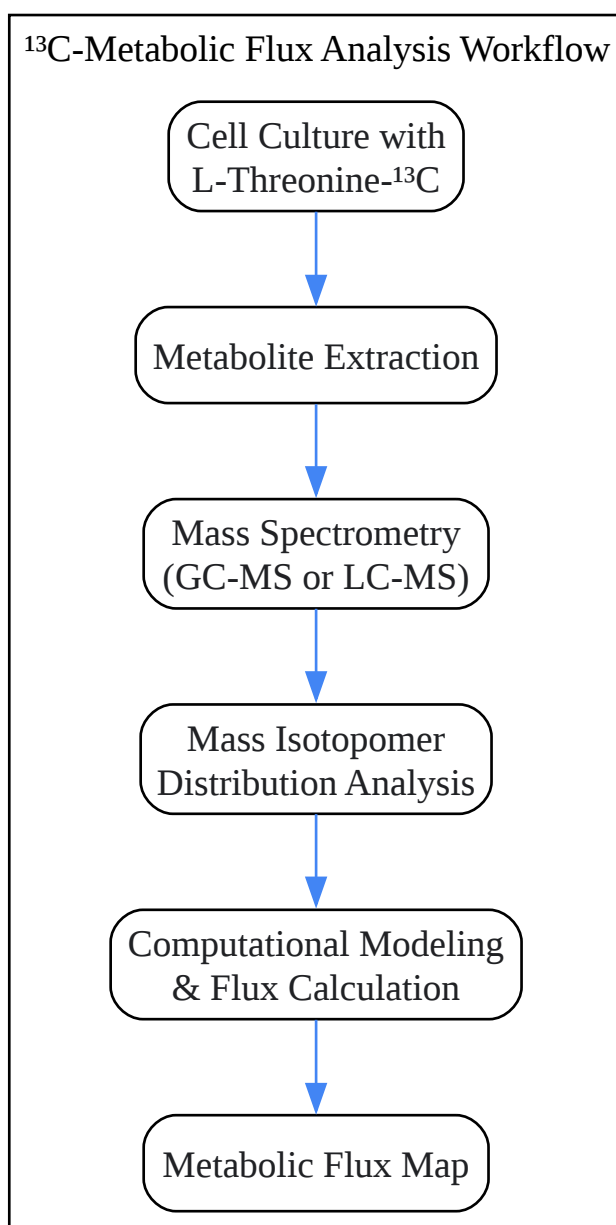
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled molecules based on their mass-to-charge ratio (m/z).[3] The incorporation of ¹³C atoms into L-Threonine and its downstream metabolites results in a predictable mass shift that can be readily detected by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13][14] This allows for the precise tracing of metabolic pathways and the quantification of metabolic fluxes.[2][15]

Applications in Advanced Research

The unique properties of L-Threonine- ^{13}C make it a powerful tool in two major areas of research: metabolic flux analysis and protein structural biology.

^{13}C -Metabolic Flux Analysis (^{13}C -MFA)

^{13}C -MFA is a cornerstone technique for quantitatively mapping the flow of carbon through intracellular metabolic networks.[15][16] By providing cells with a ^{13}C -labeled substrate like L-Threonine- $^{13}\text{C}_4$, researchers can trace the incorporation of the ^{13}C label into various downstream metabolites.[2][17] Analysis of the mass isotopomer distributions of these metabolites by MS allows for the calculation of the relative and absolute fluxes through different metabolic pathways.[16][18]



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Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Exemplary Protocol: ¹³C-MFA in Mammalian Cells

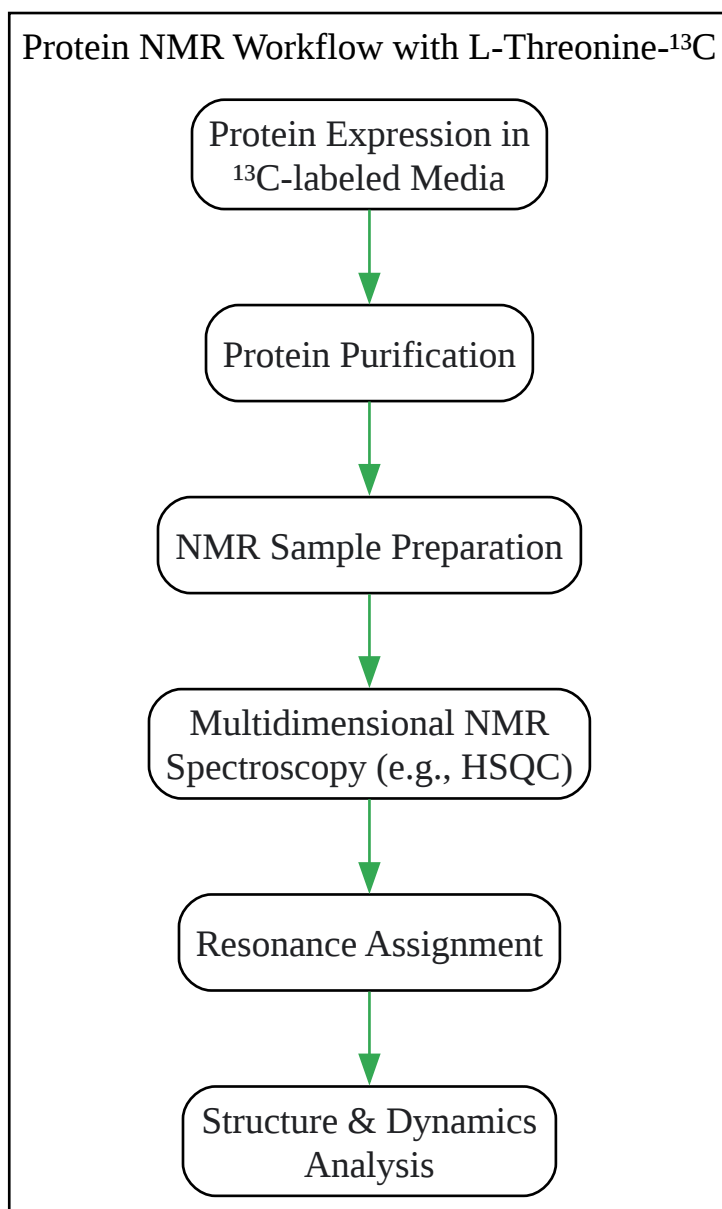
- Cell Culture: Culture mammalian cells in a chemically defined medium where unlabeled L-Threonine is replaced with a known concentration of L-Threonine-¹³C₄.^[2] The choice of labeling pattern (e.g., uniformly labeled) is critical for comprehensive pathway analysis.

- **Isotopic Steady State:** Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant.
- **Metabolite Quenching and Extraction:** Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.
- **Sample Derivatization (for GC-MS):** For GC-MS analysis, derivatize the extracted metabolites to increase their volatility.[\[14\]](#)
- **MS Analysis:** Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.[\[19\]](#)[\[20\]](#)
- **Data Analysis and Flux Calculation:** Use specialized software to correct for the natural abundance of ^{13}C and to calculate the metabolic fluxes that best fit the experimental data.
[\[18\]](#)

The causality behind this protocol lies in the direct relationship between the activity of metabolic pathways and the resulting distribution of ^{13}C atoms in the metabolome. By precisely measuring these distributions, we can infer the rates of the underlying biochemical reactions.

Protein NMR Spectroscopy

In protein NMR, isotopic labeling is essential for overcoming the challenges of signal overlap and broadening, especially in larger proteins.[\[21\]](#) Incorporating ^{13}C -labeled amino acids, such as L-Threonine- ^{13}C , allows for the use of powerful multidimensional NMR experiments that correlate the nuclei of bonded atoms.[\[3\]](#)[\[22\]](#) This enables the assignment of NMR signals to specific atoms in the protein and the determination of its three-dimensional structure and dynamics.[\[23\]](#)[\[24\]](#)



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Caption: A typical workflow for protein structure and dynamics analysis using NMR.

Exemplary Protocol: Protein Expression and NMR Analysis

- Protein Expression: Express the protein of interest in a suitable expression system (e.g., *E. coli*) using a minimal medium supplemented with L-Threonine-¹³C.[24][25] For selective labeling, other amino acids can be provided in their unlabeled form.

- Protein Purification: Purify the isotopically labeled protein to homogeneity using standard chromatographic techniques.
- NMR Sample Preparation: Prepare a concentrated, stable protein sample in a suitable buffer for NMR analysis.
- NMR Data Acquisition: Acquire a suite of multidimensional NMR experiments, such as ^1H - ^{13}C HSQC, to correlate the chemical shifts of protons and their attached carbons.[21]
- Resonance Assignment: Assign the observed NMR signals to specific atoms within the protein sequence.
- Structural and Dynamic Analysis: Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, relaxation rates) to calculate the protein's three-dimensional structure and to probe its dynamic properties.

The rationale for this approach is that by selectively introducing ^{13}C labels, we can filter the complex NMR spectrum of a protein, allowing us to focus on specific residues and their interactions. This provides a powerful lens for understanding protein function at the atomic level.

Conclusion

L-Threonine- ^{13}C is a testament to the power of stable isotope labeling in modern biological and biomedical research. Its applications in metabolic flux analysis and protein NMR have yielded invaluable insights into the intricate workings of the cell. As analytical technologies continue to advance, the utility of L-Threonine- ^{13}C and other isotopically labeled compounds is poised to expand even further, driving new discoveries and innovations in drug development and personalized medicine.[4][26]

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